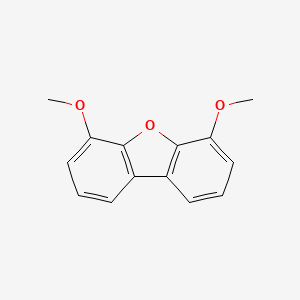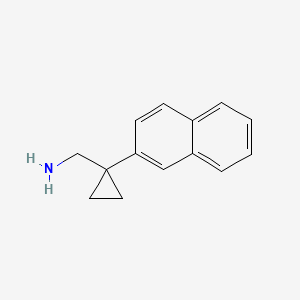![molecular formula C11H16FNS B11729865 N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine](/img/structure/B11729865.png)
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine is an organic compound that features a cyclohexanamine backbone substituted with a 5-fluorothiophen-2-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a fluorinated thiophene derivative. One common method is the nucleophilic substitution reaction where cyclohexanamine reacts with 5-fluorothiophen-2-ylmethyl chloride under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorinated thiophene ring to a more saturated form.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Applications De Recherche Scientifique
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The fluorinated thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to engage in multiple types of interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine
- N-[(5-(2-fluorophenyl)-2-furyl]methyl}cyclohexanamine
- N-[(thiophen-2-yl)methyl]cyclohexanamine
Uniqueness
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine is unique due to the presence of the fluorine atom on the thiophene ring. This fluorine atom can significantly alter the compound’s electronic properties, making it more reactive and potentially more effective in its applications compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C11H16FNS |
|---|---|
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
N-[(5-fluorothiophen-2-yl)methyl]cyclohexanamine |
InChI |
InChI=1S/C11H16FNS/c12-11-7-6-10(14-11)8-13-9-4-2-1-3-5-9/h6-7,9,13H,1-5,8H2 |
Clé InChI |
IJZLLPOCVPOXJR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCC2=CC=C(S2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(diethylamino)propyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729788.png)
![1-ethyl-4-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11729793.png)

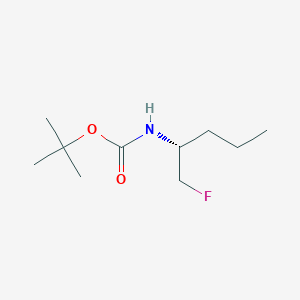
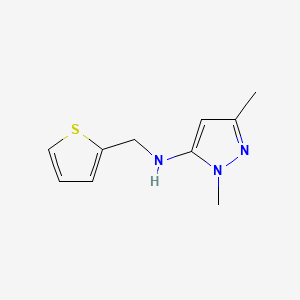
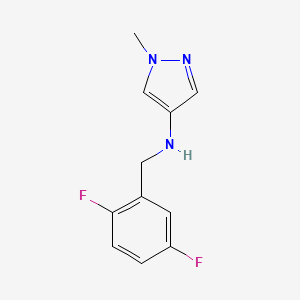
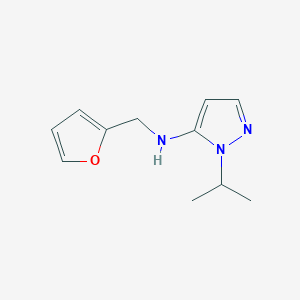
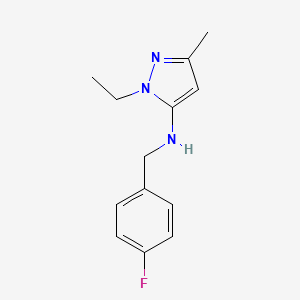
![N,N-dimethyl-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline](/img/structure/B11729828.png)
![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11729832.png)
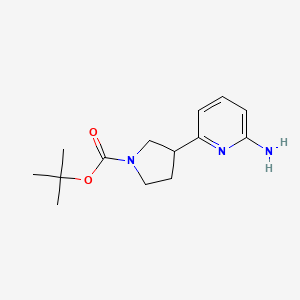
![1-cyclopentyl-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729854.png)
